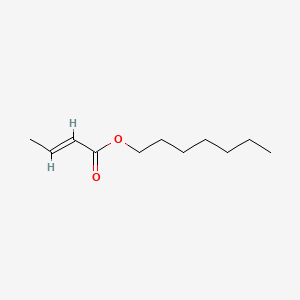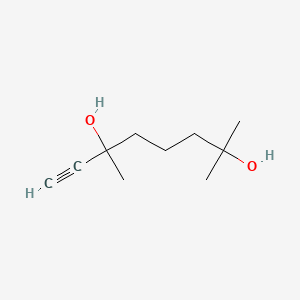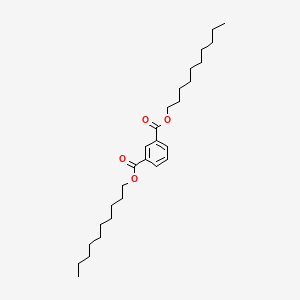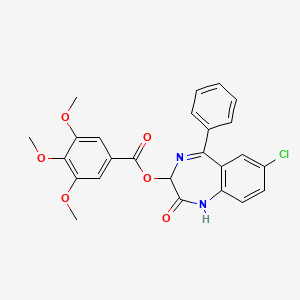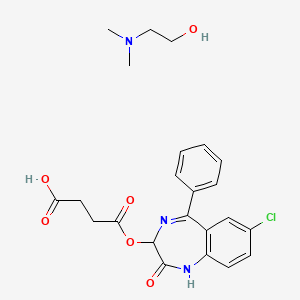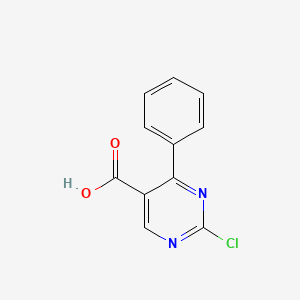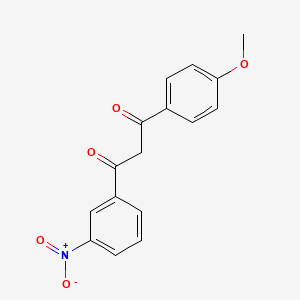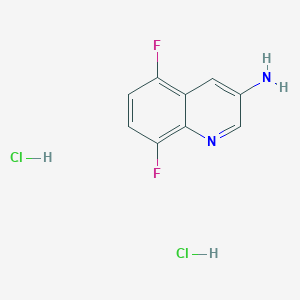
3-Amino-5,8-difluoroquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,8-difluoroquinoline dihydrochloride is a chemical compound with the molecular formula C9H7ClF2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms in its structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,8-difluoroquinoline dihydrochloride typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline. This intermediate can then be further reacted with ammonia to introduce the amino group at the 3-position, yielding 3-Amino-5,8-difluoroquinoline. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,8-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can convert it to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
3-Amino-5,8-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimalarial and antibacterial agent.
Industry: Utilized in the development of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 3-Amino-5,8-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,8-Difluoroquinoline: Lacks the amino group at the 3-position.
3-Aminoquinoline: Does not have fluorine atoms in its structure.
5-Fluoroquinoline: Contains only one fluorine atom.
Uniqueness
3-Amino-5,8-difluoroquinoline dihydrochloride is unique due to the presence of both amino and fluorine groups in its structure. This combination enhances its biological activity and provides unique properties that are not observed in similar compounds. The dual presence of these functional groups allows for a broader range of chemical reactions and applications in various fields .
Properties
Molecular Formula |
C9H8Cl2F2N2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
5,8-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
InChI Key |
JBLMZPMLBAPGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)N)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



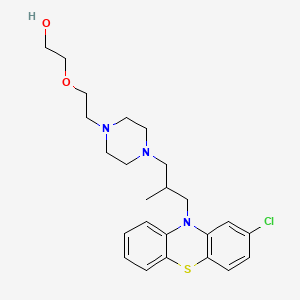

![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
